4-methoxy-3-methylbut-2-enoic acid
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Overview
Description
4-Methoxy-3-methylbut-2-enoic acid is an organic compound with the molecular formula C6H10O3. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a butenoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methylbut-2-enoic acid typically involves the esterification of 3-methyl-2-butenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylbut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.
Reduction: Formation of 4-methoxy-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-methylbut-2-enoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methylbut-2-enoic acid involves its interaction with specific molecular targets. The methoxy group and the double bond play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .
Comparison with Similar Compounds
3-Methylbut-2-enoic acid: Shares a similar backbone but lacks the methoxy group.
4-Hydroxy-3-methylbut-2-enoic acid: Contains a hydroxyl group instead of a methoxy group.
3-Methyl-2-butenoic acid: Another structural isomer with different functional groups.
Uniqueness: 4-Methoxy-3-methylbut-2-enoic acid is unique due to the presence of both a methoxy group and a methyl group on the butenoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-methoxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-5(4-9-2)3-6(7)8/h3H,4H2,1-2H3,(H,7,8) |
InChI Key |
XMWPDIJGUVKUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)COC |
Origin of Product |
United States |
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